Boc-l-lys(ivdde)-oh
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Overview
Description
Boc-l-lys(ivdde)-oh: is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an ivdde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group. These protecting groups are commonly used in peptide synthesis to prevent unwanted reactions at specific functional groups.
Mechanism of Action
Target of Action
Boc-l-lys(ivdde)-oh, also known as Nα-tert-Butoxycarbonyl-L-lysine, is primarily used as a building block in the synthesis of various compounds . It is particularly used in the creation of star-shaped cationic polypeptides, which have shown excellent antimicrobial activity .
Mode of Action
The compound interacts with its targets through a process called ring-opening polymerization (ROP). This process is mediated by an amine-terminated polyamidoamine dendrimer . The result is the creation of star poly (L-lysine) (PLL) homo- and copolymers .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to antimicrobial activity. The star PLL homopolymers exhibit low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria . This suggests that the compound disrupts bacterial growth and proliferation.
Result of Action
The primary result of this compound’s action is the creation of compounds with antimicrobial activity. Specifically, the star PLL homopolymers and copolymers synthesized using this compound have shown excellent antimicrobial activity and improved biocompatibility . They exhibit low toxicity against various mammalian cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-l-lys(ivdde)-oh typically involves the protection of the amino and carboxyl groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base, such as triethylamine. The ivdde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-l-lys(ivdde)-oh undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc and ivdde protecting groups under acidic conditions (e.g., trifluoroacetic acid) or using specific reagents like zinc-hydroxyapatite.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, zinc-hydroxyapatite, p-toluenesulfonic acid.
Substitution: Di-tert-butyl dicarbonate, 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride.
Major Products:
Deprotection: Free lysine or partially protected lysine derivatives.
Substitution: Peptide chains with this compound as a building block.
Scientific Research Applications
Chemistry: Boc-l-lys(ivdde)-oh is widely used in peptide synthesis as a protected lysine derivative. It allows for the selective introduction of lysine into peptide chains without unwanted side reactions .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins. It is also used in the production of peptide-based vaccines and diagnostic agents .
Comparison with Similar Compounds
Fmoc-l-lys(ivdde)-oh: Similar to Boc-l-lys(ivdde)-oh but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-l-lys(fmoc)-oh: Similar to this compound but with an Fmoc group instead of ivdde.
Uniqueness: this compound is unique due to the combination of Boc and ivdde protecting groups, which provide enhanced stability and selectivity in peptide synthesis. This combination allows for more efficient and selective synthesis of complex peptides compared to other protected lysine derivatives .
Properties
IUPAC Name |
(2S)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJNRXWJRREUMO-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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